molecular formula C22H25N5O5 B2677817 ethyl 2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896302-55-9

ethyl 2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2677817
CAS RN: 896302-55-9
M. Wt: 439.472
InChI Key: QCOLGVVXMIWTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C22H25N5O5 and its molecular weight is 439.472. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidative Potential

Research on substituted aryl meroterpenoids from red seaweed Hypnea musciformis, including compounds with structural similarities to ethyl 2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate, has shown potential antioxidative activities. These compounds exhibit radical inhibiting and metal ion chelating activities, suggesting a potential for use as antioxidative molecules in pharmaceutical and food industries (Chakraborty et al., 2016).

Antimicrobial Activities

Compounds related to ethyl 4-benzyloxybenzoate have been synthesized and evaluated for potential hypolipidemic activity, revealing a spectrum of activity that includes antimicrobial effects. This suggests that compounds with similar structural features may possess useful antimicrobial properties (Baggaley et al., 1977).

Bioactive Potentials

Investigations into secondary metabolites from mollusks have isolated compounds with significant antioxidant and anti-inflammatory activities. These studies indicate the potential for chemical compounds from natural sources to serve as lead molecules for the development of therapeutic agents (Chakraborty & Joy, 2019).

Catalytic Applications

Research into N-heterocyclic carbene (NHC) catalysts for transesterification/acylation reactions reveals the versatility of certain chemical structures in facilitating these processes. This highlights the potential application of related compounds in synthetic chemistry and industrial processes (Grasa et al., 2003).

properties

IUPAC Name

ethyl 2-[6-[(4-methoxyphenyl)methyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O5/c1-6-32-17(28)12-26-20(29)18-19(24(4)22(26)30)23-21-25(13(2)14(3)27(18)21)11-15-7-9-16(31-5)10-8-15/h7-10H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOLGVVXMIWTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C(=C(N3CC4=CC=C(C=C4)OC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

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